5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a nitropyridine moiety, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-nitropyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The presence of an amino group and a carbonitrile group is achieved through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of primary or secondary amines from the carbonitrile group.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes or receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2-nitropyridin-3-yl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(3-nitropyridin-4-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C9H6N6O2
- Molecular Weight : 230.18 g/mol
- CAS Number : 1177093-04-7
Synthesis
The compound can be synthesized through various methods, often involving the reaction of nitropyridine derivatives with carbonitriles and hydrazines. A notable synthesis method includes a mechanochemical approach using environmentally friendly catalysts, which enhances yield and reduces reaction time .
Biological Activity
This compound exhibits a range of biological activities, including:
Antiviral Activity
Research indicates that compounds with similar structures have shown antiviral properties, particularly against viruses such as dengue and Ebola. The compound's ability to inhibit specific kinases involved in viral replication suggests potential as an antiviral agent .
Antifungal and Insecticidal Properties
The pyrazole derivatives are known for their antifungal and insecticidal activities. Studies have demonstrated that related compounds exhibit significant effectiveness against various fungal strains and pests, which could be attributed to their ability to disrupt biological pathways critical for pathogen survival .
Case Studies
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications at various positions on the pyrazole ring can significantly influence its potency and selectivity against target enzymes or pathogens. For instance, the introduction of electron-withdrawing groups has been shown to enhance activity against certain viral targets .
Properties
IUPAC Name |
5-amino-1-(3-nitropyridin-2-yl)pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O2/c10-4-6-5-13-14(8(6)11)9-7(15(16)17)2-1-3-12-9/h1-3,5H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLDEXWYABULMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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